molecular formula C21H18N4 B2688787 3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile CAS No. 304861-65-2

3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile

Cat. No.: B2688787
CAS No.: 304861-65-2
M. Wt: 326.403
InChI Key: HUGBSTODQMRBPO-UHFFFAOYSA-N
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Description

“3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile” is a chemical compound with a linear formula of C23H22N4 . It is a type of aggregation-induced emission (AIE) luminogen (AIEgen) due to the presence of the benzene ring at the C1-position of benzo[4,5]imidazo[1,2-a]pyridines which restricts intramolecular motion .


Synthesis Analysis

The synthesis of benzo[4,5]imidazo[1,2-a]pyridines has been developed through metal-free catalyzed intermolecular tandem Michael addition/cyclization from α-bromocinnamaldehyde and 2-substituted benzimidazoles . The reaction promoted by a simple inorganic base displays moderate to good yields and good functional group tolerance .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring attached at the C1-position of benzo[4,5]imidazo[1,2-a]pyridines . The presence of this benzene ring restricts intramolecular motion .


Chemical Reactions Analysis

The chemical reactions involving this compound are characterized by the formation of C-N and C-C bonds . The reactions proceed smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway .

Scientific Research Applications

Synthesis and Reactivity

  • A study by Drescher, Öhler, and Zbiral (1991) demonstrated a convenient approach to synthesizing dialkyl heteroarylmethylphosphonates and alkylthio(heteroaryl)methylphosphonates, including imidazo[1,2-a]pyridine derivatives, showcasing their potential in creating diverse heterocyclic compounds Drescher, Öhler, & Zbiral, 1991.

Antimicrobial and Antioxidant Activities

  • Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, starting from a specific pyridine-carbonitrile compound, showing moderate to good binding energies on target proteins and exhibiting antimicrobial and antioxidant activity Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018.

Chemical Intermediates for Drug Molecule Production

  • Roopan, Patil, and Palaniraja (2016) reviewed recent developments in the synthesis and reactivity of imidazo[1,2-a]pyridines, highlighting their significant applications in medicinal chemistry and as intermediates in drug molecule production Roopan, Patil, & Palaniraja, 2016.

Properties

IUPAC Name

3-methyl-1-(2-phenylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4/c1-15-13-20(23-12-11-16-7-3-2-4-8-16)25-19-10-6-5-9-18(19)24-21(25)17(15)14-22/h2-10,13,23H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGBSTODQMRBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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